2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate
Description
This compound is a methacrylate ester derivative featuring a tert-butyl group, a diethoxyphosphorylmethyl amino moiety, and a 2-methylprop-2-enoate backbone. Its structure confers unique physicochemical properties, such as steric bulk from the tert-butyl group, hydrolytic stability from the phosphoryl group, and polymerizability via the methacrylate double bond. Applications span pharmaceuticals, polymer chemistry, and specialty materials, where its functional groups enable tailored reactivity and stability .
Properties
Molecular Formula |
C15H30NO5P |
|---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
2-[tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H30NO5P/c1-8-20-22(18,21-9-2)12-16(15(5,6)7)10-11-19-14(17)13(3)4/h3,8-12H2,1-2,4-7H3 |
InChI Key |
NQPGVLLYKFCPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN(CCOC(=O)C(=C)C)C(C)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of tert-butylamine with diethyl phosphite to form the diethoxyphosphorylmethyl intermediate. This intermediate is then reacted with 2-methylprop-2-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler amine derivatives .
Scientific Research Applications
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable in both research and therapeutic contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with tert-Butylamino and Methacrylate Groups
- Reactivity: The tertiary amine enhances nucleophilicity, enabling pH-responsive behavior in polymers. However, the absence of the phosphoryl group reduces hydrolytic stability compared to the target compound. Applications: Used in stimuli-responsive hydrogels and adhesives .
- Ethyl (2E)-3-[2-(tert-butylamino)quinolin-3-yl]-2-methylprop-2-enoate (from ): Structural Difference: Incorporates a quinoline ring instead of the phosphoryl group. Bioactivity: Shows inhibitory activity against BACE1 (β-secretase), a target for Alzheimer’s disease. The aromatic quinoline moiety facilitates π-π stacking in enzyme binding, unlike the phosphoryl group in the target compound. Synthesis: Prepared via Horner-Wadsworth-Emmons reaction, similar to phosphorylated analogues .
Phosphorylated Analogues
- tert-Butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate (CAS 179258-52-7, ): Structural Difference: Contains a thiazole ring and a phosphoryloxy group. Applications: Intermediate in cephalosporin antibiotic synthesis. The thiazole enhances antibacterial activity, while the phosphoryl group improves metabolic stability. Reactivity: The Z-configuration of the imino group is critical for bioactivity, a feature absent in the target compound .
Perfluorinated Sulfonamide Methacrylates (e.g., CAS 67584-60-5, ):
- Structural Difference : Fluorinated sulfonamide replaces the phosphoryl group.
- Properties : Extreme hydrophobicity and chemical resistance due to perfluorinated chains. Used in waterproof coatings and surfactants.
- Comparison : The phosphoryl group in the target compound offers better biocompatibility but lower thermal stability than fluorinated analogues .
Methacrylate Esters with Varied Substituents
- Butyl 2-methylprop-2-enoate (CAS 24938-16-7, ): Structural Difference: Simple alkyl (butyl) ester instead of the tert-butylamino-phosphoryl group. Applications: Common monomer in acrylic polymers. Lacks the functional diversity for advanced applications like drug delivery. Reactivity: Faster polymerization kinetics due to reduced steric hindrance .
Data Table: Key Properties of Target Compound and Analogues
| Compound Name | CAS No. | Molecular Weight | Key Functional Groups | Applications | Stability |
|---|---|---|---|---|---|
| 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate | Not specified | ~400 (estimated) | Phosphoryl, tert-butylamino, methacrylate | Drug delivery, specialty polymers | High (phosphoryl group) |
| 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate | Not specified | ~200 | tert-Butylamino, methacrylate | Stimuli-responsive polymers | Moderate |
| Ethyl (2E)-3-[2-(tert-butylamino)quinolin-3-yl]-2-methylprop-2-enoate | Not specified | ~340 | Quinoline, tert-butylamino, methacrylate | BACE1 inhibitors | High (aromatic stability) |
| tert-Butyl 2-[(Z)-...propanoate | 179258-52-7 | 465.45 | Phosphoryl, thiazole, tert-butyl | Antibiotic intermediates | High (metabolic stability) |
| Perfluorinated sulfonamide methacrylate | 67584-60-5 | ~500 | Perfluoroalkyl, sulfonamide | Coatings, surfactants | Extreme (fluorinated chains) |
Biological Activity
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula for 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate is , with a molecular weight of approximately 335.38 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with phosphonate groups can inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially impacting cell growth and survival.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis, through its interaction with specific receptors or secondary messengers.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress and related damage.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological effects of similar compounds with phosphonate groups, providing insights into the potential applications of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate.
- Cancer Research : A study demonstrated that phosphonate derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, similar compounds showed a reduction in inflammatory markers, indicating their potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties against neurodegenerative diseases, highlighting their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
